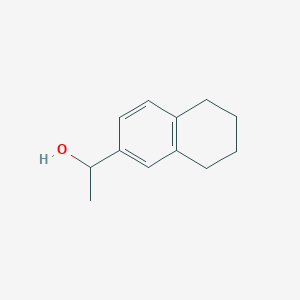
3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid is an organic compound with the molecular formula C20H23ClO4 and a molecular weight of 362.857 g/mol . This compound is known for its unique structure, which includes a chlorinated benzyl group and an isopropoxy substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-isopropoxybenzyl alcohol with 4-hydroxyphenylbutanoic acid under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)acetic acid
- 3-Chloro-4-((4-isobutylbenzyl)oxy)phenyl)acetic acid
- 3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)acetic acid
Uniqueness
3-(4-((3-Chloro-4-isopropoxybenzyl)oxy)phenyl)butanoic acid stands out due to its specific structural features, such as the combination of a chlorinated benzyl group and an isopropoxy substituent. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
86271-58-1 |
|---|---|
Molekularformel |
C20H23ClO4 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
3-[4-[(3-chloro-4-propan-2-yloxyphenyl)methoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)25-19-9-4-15(11-18(19)21)12-24-17-7-5-16(6-8-17)14(3)10-20(22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
KOLGILXZTXBLJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)COC2=CC=C(C=C2)C(C)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)



![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)

![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042276.png)



